molecular formula C9H16N2O2 B8011193 tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate

tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate

Cat. No.: B8011193
M. Wt: 184.24 g/mol
InChI Key: QSHUIWZDVAKXAC-UHFFFAOYSA-N
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Description

tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate: is a chemical compound that features a unique bicyclic structure

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.1.0]pentan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-10-6(5)7/h5-7,10H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUIWZDVAKXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the bicyclic ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

tert-Butyl (2-azabicyclo[2.1.0]pentan-5-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications.

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